1-Phenyl-1H-imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOLGRUIHSRLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309030 | |
| Record name | 1-Phenyl-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21722-08-7 | |
| Record name | 1-Phenyl-1H-imidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21722-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Reaction Mechanism Studies of 1-Phenyl-1H-imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the reaction mechanisms of 1-phenyl-1H-imidazol-2-amine, a crucial scaffold in medicinal chemistry. Synthesizing foundational principles with nuanced, field-proven insights, this document is designed to empower researchers in their experimental design and interpretation of results. We will delve into the electronic properties, tautomeric equilibria, and characteristic reactions of this versatile molecule, grounding our discussion in established mechanistic studies and providing actionable experimental protocols.
Introduction: The Significance of the 1-Phenyl-1H-imidazol-2-amine Scaffold
The 2-aminoimidazole moiety is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its ability to act as a bioisostere for guanidines, triazoles, and benzamidines makes it a valuable component in the design of molecules targeting a diverse range of biological targets. The introduction of a phenyl group at the N-1 position, as in 1-phenyl-1H-imidazol-2-amine, significantly influences the molecule's electronic properties, solubility, and metabolic stability, making it a particularly interesting scaffold for medicinal chemistry. A thorough understanding of its reaction mechanisms is therefore paramount for the efficient synthesis of novel derivatives and the prediction of their chemical behavior.
Foundational Synthesis and General Mechanistic Considerations
The synthesis of the 2-aminoimidazole core is well-established, with several routes offering access to a variety of substituted analogues. A common and illustrative approach involves the cyclization of an N-substituted guanidine with an α-haloketone. A proposed mechanism for a green synthesis of a related N,N'-diaryl-2-aminoimidazole derivative highlights key steps that are broadly applicable to the formation of this class of compounds.[1]
The reaction is thought to proceed through three main stages:
-
Regioselective Alkylation: The reaction initiates with the regioselective alkylation of the more nucleophilic sp2-hybridized nitrogen of the guanidine moiety by the α-haloketone.[1] This step is crucial for determining the final substitution pattern of the imidazole ring.
-
Intramolecular Condensation: Following alkylation, an intramolecular condensation occurs between the newly introduced carbonyl group and the secondary sp3-hybridized nitrogen of the guanidine.[1] This cyclization step forms the five-membered imidazole ring.
-
Tautomerization and Aromatization: The final step involves a tautomerization and subsequent dehydration to yield the aromatic 2-aminoimidazole product.[1]
This general mechanism provides a framework for understanding the formation of the 1-phenyl-1H-imidazol-2-amine core. The choice of starting materials and reaction conditions can be rationally modified to influence the efficiency and outcome of the synthesis.
Tautomerism: A Critical Determinant of Reactivity
A fundamental aspect governing the reactivity of 1-phenyl-1H-imidazol-2-amine is its tautomeric equilibrium. The exocyclic amino group can exist in equilibrium with its imino tautomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on both the imidazole and phenyl rings.
The relative populations of the amino and imino tautomers have profound implications for the molecule's reactivity. The amino tautomer presents a nucleophilic exocyclic nitrogen, while the imino form has a more nucleophilic ring nitrogen. Understanding and controlling this equilibrium is therefore a key aspect of directing the outcome of reactions.
Experimental Protocol: Spectroscopic Investigation of Tautomerism
Objective: To determine the tautomeric equilibrium of 1-phenyl-1H-imidazol-2-amine in different solvents using NMR spectroscopy.
Methodology:
-
Sample Preparation: Prepare solutions of 1-phenyl-1H-imidazol-2-amine (5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each sample. Pay close attention to the chemical shifts of the N-H protons and the aromatic protons of the imidazole and phenyl rings.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the imidazole ring carbons, particularly C2, C4, and C5, are sensitive to the tautomeric form.
-
Variable Temperature NMR: For a selected solvent, acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C to 100 °C). Changes in the chemical shifts and signal coalescence can provide information about the dynamics of the tautomeric exchange.
-
Data Analysis: Analyze the chemical shifts and coupling constants to infer the predominant tautomer in each solvent. The integration of signals corresponding to each tautomer (if distinct signals are observed at low temperatures) can be used to quantify the equilibrium constant.
Electrophilic Substitution Reactions: Mechanism and Regioselectivity
The imidazole ring in 1-phenyl-1H-imidazol-2-amine is electron-rich and susceptible to electrophilic attack. The general mechanism for electrophilic aromatic substitution involves the attack of the π-system of the imidazole ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.[2][3]
The regioselectivity of electrophilic substitution is a critical consideration. The positions on the imidazole ring (C4 and C5) and the phenyl ring are all potential sites for substitution. The directing effects of the amino group and the N-phenyl group, as well as the reaction conditions, will determine the final product distribution.
Influence of Substituents:
-
2-Amino Group: The amino group is a strong activating group and is ortho-, para-directing. In the context of the imidazole ring, this translates to a strong activation of the C4 and C5 positions.
-
N-Phenyl Group: The N-phenyl group is generally considered to be a deactivating group due to its electron-withdrawing inductive effect, but its mesomeric effect can be either electron-donating or electron-withdrawing depending on the relative orientation of the rings.
Frontier Molecular Orbital (FMO) Theory provides a powerful predictive tool for understanding regioselectivity. The sites most susceptible to electrophilic attack are those with the highest electron density in the Highest Occupied Molecular Orbital (HOMO). Computational modeling can be employed to visualize the HOMO and predict the most likely sites of electrophilic substitution.
Reactions at the Exocyclic Amino Group
The exocyclic amino group of 1-phenyl-1H-imidazol-2-amine is a key site for functionalization. It can act as a nucleophile in a variety of reactions, including acylation, alkylation, and the formation of ureas and thioureas.
Acylation Reactions
The acylation of the exocyclic amino group is a common transformation used to introduce a variety of functional groups. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.
Kinetic Studies of Acylation:
Understanding the kinetics of acylation can provide valuable insights into the reaction mechanism. A typical kinetic experiment would involve monitoring the disappearance of the starting material or the appearance of the product over time under pseudo-first-order conditions (i.e., with a large excess of one of the reactants).
Table 1: Representative Data from a Hypothetical Kinetic Study of Acylation
| [1-Phenyl-1H-imidazol-2-amine] (M) | [Acylating Agent] (M) | Initial Rate (M/s) |
| 0.01 | 0.1 | 1.2 x 10⁻⁵ |
| 0.02 | 0.1 | 2.4 x 10⁻⁵ |
| 0.01 | 0.2 | 2.4 x 10⁻⁵ |
The data in this hypothetical table would suggest that the reaction is first order with respect to both the 2-aminoimidazole and the acylating agent.
Conclusion and Future Directions
This guide has provided a foundational understanding of the reaction mechanisms of 1-phenyl-1H-imidazol-2-amine. We have explored its synthesis, the critical role of tautomerism, and the mechanisms of its key reactions. By integrating theoretical principles with practical experimental protocols, we aim to equip researchers with the knowledge to rationally design and execute synthetic strategies involving this important heterocyclic scaffold.
Future research in this area will likely focus on the development of novel catalytic systems for the selective functionalization of the 1-phenyl-1H-imidazol-2-amine core, as well as more in-depth computational and experimental studies to further elucidate the subtleties of its reaction mechanisms. A deeper understanding of these fundamental processes will undoubtedly accelerate the discovery and development of new therapeutics based on this versatile molecular framework.
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Methodological & Application
Application Notes and Protocols: 1-Phenyl-1H-imidazol-2-amine as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Architecture of 1-Phenyl-1H-imidazol-2-amine in Coordination Chemistry
The imidazole moiety is a cornerstone in the architecture of biologically active molecules and a versatile building block in coordination chemistry.[1][2] Its prevalence in vital biomolecules, such as the amino acid histidine, underscores its fundamental role in coordinating metal ions within metalloenzymes.[3] The 1-Phenyl-1H-imidazol-2-amine ligand, the focus of this guide, presents a compelling scaffold for the synthesis of novel metal complexes. This is due to its unique electronic and structural features, which can be fine-tuned to influence the properties of the resulting coordination compounds.
The strategic placement of a phenyl group at the 1-position of the imidazole ring and an amine group at the 2-position creates a bidentate chelate ligand. This arrangement offers two distinct coordination sites: the sp2-hybridized nitrogen of the imidazole ring and the exocyclic amino group. This chelation imparts significant stability to the resulting metal complexes. The phenyl substituent, through its electronic and steric influence, can modulate the ligand's donor properties and the overall geometry and reactivity of the metal complex.
The resulting metal complexes of 1-Phenyl-1H-imidazol-2-amine are of significant interest for a range of applications, from catalysis to the development of new therapeutic agents.[4] The coordination of this ligand to transition metals can lead to complexes with unique photophysical properties, catalytic activities, and biological functions.[5] For instance, the anti-inflammatory and psychostimulant properties of N-Phenyl-1H-imidazol-2-amine suggest that its metal complexes could exhibit enhanced or novel biological activities.[6]
This document provides a comprehensive guide for researchers, detailing the synthesis of 1-Phenyl-1H-imidazol-2-amine, its subsequent use in the formation of metal complexes, and the characterization and potential applications of these novel materials. The protocols provided are based on established methodologies for similar 2-aminoimidazole systems, offering a robust starting point for exploration in this exciting area of coordination chemistry.
Part 1: Synthesis of the Ligand: 1-Phenyl-1H-imidazol-2-amine
The synthesis of 2-aminoimidazoles can be achieved through various routes, often involving the condensation of α-haloketones with guanidine derivatives.[7] The following protocol is a generalized procedure adapted from the synthesis of analogous substituted 2-aminoimidazoles and provides a reliable method for obtaining 1-Phenyl-1H-imidazol-2-amine.[8]
Experimental Protocol: Synthesis of 1-Phenyl-1H-imidazol-2-amine
Materials:
-
2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)
-
Guanidine hydrochloride
-
Sodium ethoxide (or a suitable base)
-
Ethanol
-
Diethyl ether
-
Petroleum ether
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in absolute ethanol.
-
Base Addition: To this solution, add sodium ethoxide (1.1 equivalents) portion-wise while stirring. The formation of a precipitate of sodium chloride may be observed.
-
Addition of α-haloketone: Slowly add a solution of 2-bromo-1-phenylethan-1-one (1 equivalent) in ethanol to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the precipitated sodium chloride by filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or diethyl ether/petroleum ether mixture, to yield pure 1-Phenyl-1H-imidazol-2-amine as a solid.[7]
Characterization of 1-Phenyl-1H-imidazol-2-amine
The synthesized ligand should be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected characterization data, based on analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenyl and imidazole rings (multiple signals in the range of δ 7.0-8.0 ppm). A broad singlet for the -NH₂ protons (δ ~5.0-6.0 ppm, exchangeable with D₂O). A singlet for the imidazole C-H proton.[7][8] |
| ¹³C NMR | Aromatic carbons of the phenyl and imidazole rings. A signal for the C-NH₂ carbon in the imidazole ring.[7] |
| FT-IR (cm⁻¹) | N-H stretching vibrations of the primary amine (two bands around 3400-3300 cm⁻¹). C=N and C=C stretching vibrations of the imidazole and phenyl rings (around 1600-1450 cm⁻¹).[7][9] |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of 1-Phenyl-1H-imidazol-2-amine (C₉H₉N₃, M.W. = 159.19 g/mol ). |
| Melting Point | A sharp melting point, indicating the purity of the compound. |
Part 2: Synthesis of Metal Complexes with 1-Phenyl-1H-imidazol-2-amine
The coordination of 1-Phenyl-1H-imidazol-2-amine to a metal center can be achieved through a straightforward reaction between the ligand and a suitable metal salt. The following is a general protocol that can be adapted for various transition metals.
Experimental Workflow: Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes.
Protocol: Synthesis of a Representative Metal(II) Complex
Materials:
-
1-Phenyl-1H-imidazol-2-amine
-
A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂)
-
Methanol or Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Ligand Solution: Dissolve 1-Phenyl-1H-imidazol-2-amine (2 equivalents) in methanol or ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.
-
Isolation: After cooling to room temperature, collect the precipitated metal complex by filtration.
-
Washing: Wash the solid with cold solvent to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Drying: Dry the resulting complex in a desiccator or under vacuum.
Characterization of the Metal Complex
The synthesized metal complex should be characterized to determine its structure and properties.
| Technique | Expected Observations and Rationale |
| FT-IR (cm⁻¹) | A shift in the N-H stretching and bending vibrations of the amino group upon coordination to the metal center. Changes in the vibrational frequencies of the imidazole ring, indicating coordination through the ring nitrogen. |
| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region due to d-d electronic transitions of the metal ion in the ligand field. Charge-transfer bands may also be observed. |
| Elemental Analysis | Determination of the percentage of C, H, N, and the metal to confirm the stoichiometry of the complex. |
| Magnetic Susceptibility | Measurement of the magnetic moment to determine the spin state and geometry of the metal center (e.g., distinguishing between square planar and tetrahedral Ni(II)). |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal ion. |
Part 3: Potential Applications of 1-Phenyl-1H-imidazol-2-amine Metal Complexes
The unique structural and electronic properties of metal complexes derived from 1-Phenyl-1H-imidazol-2-amine open up avenues for their application in various scientific and technological fields.
Catalysis
Metal complexes containing imidazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. For instance, ruthenium complexes with ligands incorporating an imidazole moiety have been investigated for their catalytic activity in the dehydrogenation of formic acid for hydrogen production.[10] The electronic properties of the 1-Phenyl-1H-imidazol-2-amine ligand can be tuned to modulate the catalytic efficiency of the metal center for reactions such as hydrogenations, oxidations, and cross-coupling reactions.
Drug Development and Medicinal Chemistry
Imidazole derivatives are a well-established class of pharmacophores, and their metal complexes often exhibit enhanced biological activity compared to the free ligands.[4] The coordination of a metal ion can facilitate the transport of the drug molecule into cells and can also be the source of its therapeutic action. Given that N-Phenyl-1H-imidazol-2-amine has reported anti-inflammatory properties, its metal complexes could be explored as novel anti-inflammatory agents.[6] Furthermore, metal complexes of imidazole derivatives are being investigated for their potential as anticancer and antimicrobial agents.[4]
Hypothetical Anticancer Mechanism of Action
Caption: Potential mechanisms of anticancer activity.
This diagram illustrates a hypothetical pathway where a metal complex of 1-Phenyl-1H-imidazol-2-amine could induce cancer cell death. Upon entering the cell, the complex could interact with nuclear DNA, leading to DNA damage and apoptosis. Alternatively, it could target the mitochondria, disrupting the electron transport chain and leading to the generation of reactive oxygen species (ROS), which in turn triggers apoptosis.
Conclusion
1-Phenyl-1H-imidazol-2-amine is a ligand with significant potential for the development of novel metal complexes with diverse applications. Its synthesis is accessible through established chemical routes, and its coordination chemistry offers a rich field for exploration. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into the synthesis, characterization, and application of these promising coordination compounds. Further investigation into the catalytic and biological properties of these complexes is warranted and is expected to yield exciting discoveries in the fields of materials science and drug development.
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Application Notes & Protocols: A Strategic Approach to the Biological Screening of 1-Phenyl-1H-imidazol-2-amine Analogs
For distribution to: Researchers, scientists, and drug development professionals.
I. Introduction: Unveiling the Therapeutic Potential of 1-Phenyl-1H-imidazol-2-amine Analogs
The 1-phenyl-1H-imidazol-2-amine scaffold represents a "privileged structure" in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities.[1] These activities range from anti-inflammatory and neuroprotective to anticancer effects, suggesting that this chemical class may interact with multiple biological targets.[1] A strategic and well-designed screening cascade is therefore essential to efficiently identify and characterize the therapeutic potential of novel analogs, ensuring that resources are focused on the most promising candidates.
This guide provides a comprehensive framework for the biological screening of 1-phenyl-1H-imidazol-2-amine analogs. It is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind the proposed screening strategy. Our approach is rooted in a tiered system, beginning with broad-based cellular assays to assess general cytotoxicity and cytostatic effects, followed by more specific functional and biochemical assays to elucidate the mechanism of action.
II. The Screening Cascade: A Multi-Faceted Approach
A successful screening campaign for novel compounds with unknown primary targets requires a carefully planned cascade of assays. This cascade should be designed to progressively narrow down the number of compounds, while simultaneously increasing the depth of biological and mechanistic understanding.[2][3] Our proposed screening cascade for 1-phenyl-1H-imidazol-2-amine analogs is a four-tiered approach, designed to efficiently identify false positives and prioritize compounds with genuine therapeutic potential.[2]
Figure 1: A Four-Tiered Screening Cascade for 1-Phenyl-1H-imidazol-2-amine Analogs.
III. Tier 1: Primary Screening - Assessing Foundational Cellular Effects
The initial tier of the screening cascade is designed to broadly assess the impact of the 1-phenyl-1H-imidazol-2-amine analogs on cell viability and proliferation. This step is crucial for identifying compounds with cytotoxic or cytostatic effects at an early stage and for determining appropriate concentration ranges for subsequent assays.
A. General Cytotoxicity & Viability: The MTT Assay
The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[5] The intensity of the resulting color is directly proportional to the number of viable cells.[5][6]
Materials:
-
96-well flat-bottom sterile microplates
-
1-Phenyl-1H-imidazol-2-amine analogs dissolved in a suitable solvent (e.g., DMSO)
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7) or other relevant cell types
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[7] Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-phenyl-1H-imidazol-2-amine analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle controls (e.g., DMSO-treated cells) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[5]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Interpretation:
| Parameter | Description |
| % Cell Viability | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC₅₀ (50% Inhibitory Concentration) | The concentration of the compound that causes a 50% reduction in cell viability. |
B. High-Content Phenotypic Screening (Optional)
For a more in-depth primary screen, high-content screening (HCS) can be employed. HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a "phenotypic fingerprint" of a compound's effect.[8][9] This can reveal subtle but important cellular changes that may not be captured by a simple viability assay.[9]
IV. Tier 2: Target Deconvolution & Secondary Assays
Compounds that demonstrate interesting activity in the primary screen, without significant cytotoxicity at the tested concentrations, will advance to Tier 2. This tier focuses on identifying the potential molecular targets and biological pathways through which the 1-phenyl-1H-imidazol-2-amine analogs exert their effects.
A. Kinase Inhibition Profiling: The ADP-Glo™ Kinase Assay
Given that many imidazole-based compounds are known to be kinase inhibitors, a broad kinase inhibition screen is a logical next step.[10] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[11][12] This universal assay can be used for virtually any kinase and is well-suited for high-throughput screening.[11]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
A panel of purified protein kinases
-
Substrates for each kinase
-
ATP
-
384-well low-volume white or black plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the 1-phenyl-1H-imidazol-2-amine analog at various concentrations. Include positive (known inhibitor) and negative (no inhibitor) controls.
-
Kinase Reaction Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12] Incubate for 40 minutes at room temperature.[12]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP.[12] Incubate for 30-60 minutes at room temperature.[12]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
Figure 2: Principle of the ADP-Glo™ Kinase Assay.
B. Monoamine Oxidase (MAO) Inhibition Assays
Some imidazole derivatives have been reported to interact with monoamine oxidases (MAO-A and MAO-B), which are important enzymes in the metabolism of neurotransmitters. A fluorometric assay can be used to screen for MAO-B inhibitors.[13] This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.[14]
Materials:
-
MAO-B Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Assay Genie)[14][15]
-
Purified MAO-B enzyme
-
MAO-B substrate (e.g., tyramine)
-
Fluorometric probe
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized components and preparing working solutions.[14]
-
Inhibitor and Enzyme Incubation: In a 96-well plate, add the test compounds (1-phenyl-1H-imidazol-2-amine analogs) at various concentrations.[15] Also include a known MAO-B inhibitor as a positive control (e.g., Selegiline) and a no-inhibitor control.[14] Add the diluted MAO-B enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C.[15]
-
Substrate Addition and Reaction: Initiate the enzymatic reaction by adding the MAO-B substrate to each well.
-
Signal Development: Add the developer and probe solution to each well. This solution will react with the H₂O₂ produced by the MAO-B enzyme to generate a fluorescent signal.
-
Fluorescence Measurement: Incubate the plate for a specified time at 37°C, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percentage of MAO-B inhibition for each compound concentration relative to the no-inhibitor control.
C. Neuroprotection Assays: The SH-SY5Y Model
The neuroprotective potential of the analogs can be assessed using a cell-based model of neurotoxicity. The human neuroblastoma cell line SH-SY5Y is a widely used model in Parkinson's disease research.[1] These cells can be differentiated into a more mature neuronal phenotype and then challenged with a neurotoxin such as MPP⁺ (1-methyl-4-phenylpyridinium) to induce cell death.[1][16]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics
-
Retinoic acid (for differentiation)
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
1-Phenyl-1H-imidazol-2-amine analogs
-
96-well plates
-
MTT assay reagents (as described in Tier 1)
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in complete medium. For differentiation, seed the cells at an appropriate density and treat with retinoic acid for a specified period (e.g., 3-5 days).
-
Compound Pre-treatment: Pre-treat the differentiated SH-SY5Y cells with various concentrations of the 1-phenyl-1H-imidazol-2-amine analogs for a specified time (e.g., 2 hours).[16]
-
Neurotoxin Challenge: Induce neurotoxicity by adding MPP⁺ to the cell culture medium at a pre-determined toxic concentration (e.g., 500 µM).[16]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[16]
-
Viability Assessment: Assess cell viability using the MTT assay as described in Tier 1.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by each compound concentration by comparing the viability of compound-treated, MPP⁺-challenged cells to that of cells challenged with MPP⁺ alone.
V. Tier 3: Mechanism of Action & Selectivity
Compounds that show promising activity in Tier 2 assays will be further characterized in Tier 3 to confirm their mechanism of action and assess their selectivity.
A. Dose-Response and IC₅₀ Determination
For all active "hits" from Tier 2, full dose-response curves should be generated to accurately determine their potency (IC₅₀ or EC₅₀ values). This involves testing a wider range of compound concentrations in the respective assays.
B. Kinase Selectivity Profiling
For compounds identified as kinase inhibitors, it is crucial to determine their selectivity profile. This can be achieved by screening the active compounds against a larger panel of kinases. A highly selective kinase inhibitor is generally more desirable as it is less likely to have off-target effects.
C. Receptor Binding Assays
If the initial screening or literature suggests that the 1-phenyl-1H-imidazol-2-amine analogs may interact with specific receptors (e.g., dopamine receptors), radioligand binding assays can be performed. These assays are the gold standard for measuring the affinity of a ligand for its receptor.[17]
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
1-Phenyl-1H-imidazol-2-amine analogs
-
Assay buffer
-
Glass fiber filter plates
-
Vacuum manifold
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (the 1-phenyl-1H-imidazol-2-amine analog).
-
Incubation: Incubate the plate at a specific temperature and for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.[18] This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.[18]
-
Scintillation Counting: After drying the filters, add scintillation fluid and count the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be used to calculate the inhibitory constant (Ki).
VI. Tier 4: Lead Optimization
The most promising compounds from Tier 3, characterized by high potency, selectivity, and a well-defined mechanism of action, will be considered "leads" and will advance to the final tier of the screening cascade.
A. In Vitro ADME/Tox
In this stage, the lead compounds are subjected to a battery of in vitro assays to assess their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity. These assays are critical for predicting the in vivo behavior of the compounds and for identifying any potential liabilities that may hinder their development into safe and effective drugs.
VII. Conclusion: A Pathway to Novel Therapeutics
The biological screening of 1-phenyl-1H-imidazol-2-amine analogs requires a systematic and multi-faceted approach. The screening cascade outlined in this guide provides a robust framework for identifying and characterizing the therapeutic potential of this promising class of compounds. By integrating a series of carefully selected and validated assays, researchers can efficiently navigate the complexities of drug discovery and increase the probability of identifying novel drug candidates with the potential to address unmet medical needs.
VIII. References
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Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). A chemical genetics approach to selective inhibition of kinases. Nature chemical biology, 4(11), 691-699.
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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Buchser, W., Collins, M., Garyantes, T., Guha, R., Haney, S., Lemmon, V., ... & Yasgar, A. (2014). Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology-lung cellular and molecular physiology, 265(4), L421-L429.
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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MDPI. (2023, September 28). Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases. Retrieved from [Link]
-
PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]
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Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]
-
ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]
-
MDPI. (2022, November 11). Protective Role of Whey Protein Isolate on MPP + -Induced Differentiation of SH-SY5Y Cells by Modulating the Nrf2 Antioxidant Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2023, May 10). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. Retrieved from [Link]
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National Library of Medicine. (2017, January 1). Cell sensitivity assays: the MTT assay. Retrieved from [Link]
-
Protocols.io. (2023, February 27). MTT (Assay protocol. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (n.d.). A protein kinase assay based on FRET between quantum dots and fluorescently-labeled peptides | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Pre-treatment of SH-SY5Y cells with guanosine decreases MPP +-induced... | Download Scientific Diagram. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. Retrieved from [Link]
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Tropical Journal of Pharmaceutical Research. (n.d.). Breviscapine alleviates MPP+-induced damage and apoptosis of SH-SY5Y cells by activating Nrf2 pathway. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 1-Phenyl-1H-imidazol-2-amine Libraries
Introduction: The Therapeutic Potential of the 1-Phenyl-1H-imidazol-2-amine Scaffold
The 1-Phenyl-1H-imidazol-2-amine core structure represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Derivatives of this and related imidazole structures have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, N-Phenyl-1H-imidazol-2-amine has been identified as an anti-inflammatory agent and a dopamine D1 receptor antagonist, highlighting its potential in developing therapeutics for a range of disorders.[2]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for 1-Phenyl-1H-imidazol-2-amine libraries. We will delve into the critical aspects of assay development, provide detailed experimental protocols, and discuss the nuances of data analysis and hit validation, all within the context of this promising chemical scaffold.
PART 1: Assay Development and Strategic Considerations
The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice of assay format is dictated by the biological target of interest. For the 1-Phenyl-1H-imidazol-2-amine library, we will focus on two primary therapeutic areas informed by existing literature: inflammation and neurological disorders.
Target Selection and Assay Choice
The initial step is to define the biological question. Are we searching for inhibitors of an inflammatory enzyme or modulators of a G-protein coupled receptor (GPCR)? The answer will guide the selection of either a biochemical or a cell-based assay.
-
Biochemical Assays: These assays are performed in a cell-free system and directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor. They are generally less prone to off-target effects and can be more straightforward to optimize.
-
Cell-Based Assays: These assays utilize living cells and measure a cellular response to a compound. They provide more physiologically relevant data but can be more complex to develop and interpret due to the intricate network of cellular pathways.
The following diagram illustrates the decision-making process for assay selection when screening a 1-Phenyl-1H-imidazol-2-amine library.
Caption: Decision workflow for assay selection.
Case Study 1: Targeting Inflammation - COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammation. A fluorescence-based enzymatic assay is a suitable HTS format for identifying COX-2 inhibitors within a 1-Phenyl-1H-imidazol-2-amine library.
Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and is suitable for a 384-well plate format.[4][5][6]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate that is converted to a fluorescent product by the action of COX-2)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
1-Phenyl-1H-imidazol-2-amine library dissolved in DMSO
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute COX-2 enzyme in sterile water and store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare a master mix of COX Assay Buffer, COX Probe, and COX Cofactor.
-
-
Compound Plating:
-
Dispense 1 µL of each library compound (typically at a 10 mM stock concentration) into the wells of the 384-well plate.
-
For controls, dispense 1 µL of DMSO (negative control) and 1 µL of Celecoxib (positive control) at a suitable concentration (e.g., 10 µM).
-
-
Enzyme and Substrate Addition:
-
Add 20 µL of the master mix to each well.
-
Add 10 µL of a 10X working solution of the test inhibitor or control to the appropriate wells.
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[7]
-
Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid to all wells.
-
-
Signal Detection:
Case Study 2: Targeting Neurological Disorders - Dopamine D1 Receptor Antagonism
The dopamine D1 receptor is a GPCR implicated in various neurological and psychiatric conditions. A cell-based reporter gene assay is a powerful HTS method to identify D1 receptor antagonists.
Protocol 2: Cell-Based Dopamine D1 Receptor Antagonist Assay
This protocol utilizes a stable cell line expressing the human dopamine D1 receptor and a cAMP-responsive reporter gene (e.g., luciferase).[2]
Materials:
-
CHO-D1R stable cell line (Chinese Hamster Ovary cells expressing the human D1 receptor and a cAMP-responsive reporter)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Dopamine (agonist)
-
SCH 23390 (known D1 antagonist, positive control)
-
1-Phenyl-1H-imidazol-2-amine library dissolved in DMSO
-
384-well white, clear-bottom cell culture plates
-
Luciferase detection reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the CHO-D1R cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Add 10 µL of the library compounds, DMSO (negative control), or SCH 23390 (positive control) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 10 µL of dopamine at a final concentration that elicits 80% of the maximal response (EC80) to all wells except for the unstimulated controls.
-
Incubate for 3-6 hours at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature for 10 minutes.
-
Add 50 µL of luciferase detection reagent to each well.
-
Incubate for 2 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
PART 2: The High-Throughput Screening Workflow
A successful HTS campaign requires a meticulously planned and executed workflow, from library management to data acquisition.
The following diagram outlines the key stages of a typical HTS workflow.
Caption: A generalized high-throughput screening workflow.
Mitigating Compound Interference
A significant challenge in HTS is the potential for library compounds to interfere with the assay technology, leading to false positives or false negatives. For fluorescence-based assays, it is crucial to identify and flag compounds that are inherently fluorescent or act as quenchers.[8]
Protocol 3: Identifying Fluorescent Interference
-
Pre-read: Before adding any fluorescent reagents (e.g., COX Probe), read the plate containing the library compounds in the assay buffer on a fluorometer at the same excitation and emission wavelengths used for the assay.
-
Counter-screen: Run the entire assay protocol in the absence of the biological target (e.g., no COX-2 enzyme).
-
Data Analysis: Compounds that show a significant signal in the pre-read or the counter-screen are flagged as potential sources of interference and should be further investigated.[9]
Assessing Compound Cytotoxicity
In cell-based assays, it is imperative to distinguish between compounds that modulate the target of interest and those that are simply cytotoxic. A counter-screen to assess cell viability is a standard component of HTS campaigns. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[10][11]
Protocol 4: CellTiter-Glo® Cytotoxicity Assay
This protocol can be performed on a duplicate plate of cells treated with the library compounds in parallel with the primary screen.[12][13]
Materials:
-
Cells plated and treated with the library as in the primary cell-based assay.
-
CellTiter-Glo® 2.0 Reagent
-
Opaque-walled 384-well plates
-
Luminometer
Procedure:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Record the luminescence. A significant decrease in luminescence compared to the DMSO control indicates cytotoxicity.
PART 3: Data Analysis and Hit Validation
Rigorous data analysis is essential to extract meaningful results from the large datasets generated in HTS.
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls.
Z'-Factor Calculation:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
-
μp = mean of the positive control
-
μn = mean of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor consistently above 0.5 is considered suitable for HTS.
Hit Identification and Confirmation
A "hit" is a compound that produces a statistically significant effect in the primary screen. A common threshold for hit selection is a signal that is three standard deviations away from the mean of the negative control.
All initial hits must be confirmed through re-testing. This involves re-sourcing the compound and testing it in the primary assay to rule out experimental artifacts.
Dose-Response Analysis
Confirmed hits should be further characterized by generating a dose-response curve. This involves testing the compound at multiple concentrations to determine its potency (e.g., IC50 or EC50). This is a critical step in prioritizing hits for further development.
Conclusion
The high-throughput screening of 1-Phenyl-1H-imidazol-2-amine libraries offers a promising avenue for the discovery of novel therapeutics. By carefully selecting the appropriate biological target and assay format, meticulously executing the HTS workflow, and applying rigorous data analysis and hit validation strategies, researchers can efficiently identify and characterize promising lead compounds. The protocols and guidelines presented in this document provide a solid foundation for initiating and conducting successful HTS campaigns with this versatile chemical scaffold.
References
-
Yu, S., Park, J. S., Paredes, V., Song, M. C., Baek, N. I., Lee, S. I., Lim, J. S., Cho, N. Y., Yoon, J., & Baek, K. (2010). Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. Journal of Biotechnology, 146(1-2), 64–69. [Link]
- Swinney, D. C. (2004). Biochemical mechanisms of hit discovery. Current Opinion in Drug Discovery & Development, 7(4), 503–513.
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An, W. F., & Tolliday, N. (2010). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 665, 1–12. [Link]
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Zhang, L., & Glaros, T. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. [Link]
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Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]
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Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580–588. [Link]
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National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from [Link]
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ChEMBL. (n.d.). HTS Assay for Allosteric Agonists of the Human D1 Dopamine Receptor: Primary Screen for Antagonists. Retrieved from [Link]
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Carpenter, A. E., & Singh, S. (2010). High-throughput screens for fluorescent dye discovery. Current Opinion in Chemical Biology, 14(5), 632–636. [Link]
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University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Hilaris Publisher. (2023). Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Retrieved from [Link]
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MDPI. (2024). Fluorescence-Polarization-Based Assaying of Lysozyme with Chitooligosaccharide Tracers. International Journal of Molecular Sciences, 25(3), 1629. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
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Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]
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Glickman, J. F., Chiaravalli, J., & Rockefeller University. (2008). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Journal of Biomolecular Screening, 13(9), 891–899. [Link]
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Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2019). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. Molecular Pharmacology, 96(3), 333–343. [Link]
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MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7609. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of Novel Imidazolylpyrazole Scaffolds. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. In Assay Guidance Manual. Retrieved from [Link]
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- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Phenyl-1H-imidazol-2-amine by Column Chromatography
Welcome to our dedicated technical support guide for the purification of 1-Phenyl-1H-imidazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable compound. As a polar, basic N-heterocycle, 1-Phenyl-1H-imidazol-2-amine presents unique challenges during silica gel column chromatography. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it's crucial to understand the physicochemical properties of 1-Phenyl-1H-imidazol-2-amine that influence its chromatographic behavior.
| Property | Estimated Value/Characteristic | Implication for Chromatography |
| Structure | Phenyl group, imidazole ring, primary amine | Aromatic, polar, and basic functionalities. |
| Polarity | Moderately polar | Likely to have low mobility in non-polar solvents (e.g., hexane) and require more polar solvent systems for elution. |
| Basicity (pKa) | The pKa of the conjugate acid of the parent imidazole is ~7.[1] The predicted pKa for the similar 5-phenyl-1H-imidazol-2-amine is ~14.75.[2] | The amine group is basic and will be protonated in acidic conditions, leading to strong interactions with the acidic silanol groups on standard silica gel. |
| Solubility | Generally soluble in polar organic solvents like methanol, dichloromethane, and ethyl acetate. Poorly soluble in non-polar solvents like hexane. | Dictates the choice of loading solvent and the mobile phase composition. |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of 1-Phenyl-1H-imidazol-2-amine.
Question 1: My compound is streaking badly on the TLC plate and I'm getting significant tailing on the column. What's happening and how can I fix it?
Answer:
This is the most common issue when purifying basic amines on standard silica gel.
-
The Root Cause: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding leads to a portion of your compound moving much slower than the bulk, resulting in elongated spots (tailing) on a TLC plate and broad, tailing peaks during column chromatography.[3][4] This can lead to poor separation and reduced yield.
-
The Solution: Deactivate the Silica Gel The most effective solution is to neutralize the acidic silanol groups by adding a small amount of a volatile base to your mobile phase.[5] Triethylamine (Et3N or TEA) is a common choice.
-
Mechanism of Action: The triethylamine, being a small and relatively non-polar base, will preferentially interact with the acidic silanol groups on the silica, effectively "capping" them. This prevents your more valuable 1-Phenyl-1H-imidazol-2-amine from binding strongly, allowing it to move through the column more uniformly and resulting in sharper bands and better separation.
-
Recommended Action:
-
TLC Analysis: Add 0.5-1% triethylamine to your developing solvent system (e.g., 99:1 or 99.5:0.5 solvent:Et3N). You should observe a significant improvement in the spot shape.
-
Column Chromatography: Prepare your entire mobile phase with the same percentage of triethylamine. It is also good practice to pre-treat your silica gel by flushing the packed column with your mobile phase containing triethylamine before loading your sample.[1]
-
-
Question 2: I'm not getting good separation between my product and a closely related, slightly less polar impurity. How can I improve the resolution?
Answer:
Improving resolution requires optimizing the selectivity of your chromatographic system. Here are several strategies:
-
Adjusting Mobile Phase Polarity:
-
The Principle: The goal is to find a solvent system where your desired compound and the impurity have significantly different affinities for the stationary phase.
-
Recommended Action:
-
Systematic TLC Screening: Prepare a series of TLC developing solvents with varying ratios of a non-polar solvent (e.g., ethyl acetate or dichloromethane) and a polar solvent (e.g., methanol). For example:
-
99:1 EtOAc:MeOH
-
98:2 EtOAc:MeOH
-
95:5 EtOAc:MeOH
-
90:10 EtOAc:MeOH
-
-
Target Rf: Aim for a solvent system that gives your 1-Phenyl-1H-imidazol-2-amine an Rf value between 0.2 and 0.35 on the TLC plate. This generally provides the best separation on a column.
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, consider a gradient elution for your column. Start with a less polar mobile phase to elute the less polar impurities, and gradually increase the polarity to elute your product.
-
-
-
Alternative Stationary Phases:
-
The Principle: If optimizing the mobile phase on silica gel is insufficient, changing the stationary phase can provide a different separation mechanism.
-
Recommended Options:
-
Alumina (Basic or Neutral): Basic alumina is an excellent alternative for purifying basic compounds as it lacks the acidic character of silica. Neutral alumina can also be effective.[6] You will need to re-optimize your mobile phase system with TLC on alumina plates.
-
Amino-functionalized Silica: This stationary phase has amino groups bonded to the silica surface, creating a more polar and less acidic environment.[4] It can offer unique selectivity for polar and basic compounds.
-
-
Question 3: My product seems to be stuck on the column. I'm using a high concentration of methanol, but the recovery is very low. What should I do?
Answer:
This indicates a very strong, potentially irreversible, interaction between your compound and the silica gel.
-
The Cause: This is an extreme case of the acid-base interaction discussed in Question 1. Without a basic modifier, your amine can be so strongly adsorbed that even highly polar solvents like methanol cannot effectively displace it.
-
Recommended Actions:
-
Immediate Column Salvage: Try to elute the remaining product by flushing the column with a mobile phase containing a basic modifier. A solution of 5-10% methanol in dichloromethane with 1-2% triethylamine or even a dilute solution of ammonia in methanol (e.g., 2% NH4OH in MeOH) can be effective.
-
Future Prevention: Always use a basic modifier in your mobile phase when purifying basic amines on silica gel. If your compound is particularly basic, consider using basic alumina from the outset.
-
Frequently Asked Questions (FAQs)
-
Q: What is a good starting solvent system for TLC analysis of 1-Phenyl-1H-imidazol-2-amine?
-
A: A good starting point is a mixture of ethyl acetate and methanol. Begin with a 95:5 (v/v) mixture of Ethyl Acetate:Methanol and adjust the ratio based on the observed Rf. If the compound remains at the baseline, increase the proportion of methanol. If it runs to the solvent front, decrease the methanol content. Remember to add 0.5-1% triethylamine to this mixture to prevent streaking.
-
-
Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?
-
A: Yes, a DCM/Methanol system is also very effective for polar compounds. A typical starting point would be 98:2 DCM:MeOH, again with the addition of a basic modifier.
-
-
Q: How much crude material should I load onto my column?
-
A: A general rule of thumb for good separation is to load no more than 1-5% of the mass of the silica gel (e.g., for a 100g silica gel column, load 1-5g of crude material). The exact amount depends on the difficulty of the separation.
-
-
Q: Should I perform dry loading or wet loading of my sample?
-
A: For compounds that are not highly soluble in the initial mobile phase, dry loading is often preferred. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your packed column. This technique often leads to sharper bands and better separation.
-
Experimental Protocols
Protocol 1: Standard Purification using Silica Gel with a Basic Modifier
This protocol is the recommended starting point for the purification of 1-Phenyl-1H-imidazol-2-amine.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of Ethyl Acetate and Methanol (e.g., 95:5) with 1% triethylamine.
-
Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve an Rf of ~0.2-0.3 for the desired product.
-
-
Column Preparation:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase (with 1% triethylamine).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle pressure (using a pump or bulb) to begin the elution.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified 1-Phenyl-1H-imidazol-2-amine.
-
Protocol 2: Purification using Basic Alumina
This is an alternative for particularly stubborn separations or highly basic compounds.
-
TLC Analysis:
-
Use alumina TLC plates to develop your solvent system. A similar mobile phase to that used for silica gel (e.g., Ethyl Acetate/Methanol) can be a good starting point, but a basic modifier is generally not required.
-
-
Column Preparation:
-
Follow the same procedure as for the silica gel column, but use basic alumina as the stationary phase.
-
-
Sample Loading, Elution, and Isolation:
-
The procedures are the same as described in Protocol 1.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when troubleshooting the purification of 1-Phenyl-1H-imidazol-2-amine.
Caption: Troubleshooting workflow for column chromatography.
References
-
Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Ascent Blog. [Link]
-
Zhang, L., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]
-
Wikipedia. (n.d.). Imidazole. [Link]
-
G., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
- Google Patents. (1965). Process of preparing 1-phenyl-2-aminopropane.
-
IUCr. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
The Royal Society of Chemistry. (2015). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives. [Link]
-
PubChem. (n.d.). 1-Phenylimidazole. [Link]
-
Teledyne ISCO. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
- Google Patents. (2015).
-
PubMed Central. (2021). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. [Link]
-
MDPI. (2019). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. [Link]
-
ACS Publications. (2023). Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic. [Link]
-
Bio-Rad. (n.d.). Chromatography. [Link]
-
Connect Journals. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. [Link]
-
RSC Publishing. (2015). One-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives. [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
-
American Chemical Society. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. [Link]
-
MDPI. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. 5-PHENYL-1H-IMIDAZOL-2-AMINE CAS#: 6775-40-2 [m.chemicalbook.com]
- 3. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. biosynth.com [biosynth.com]
- 6. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [mdpi.com]
Technical Support Center: Synthesis of 1-Phenyl-1H-imidazol-2-amine
Welcome to the technical support center for the synthesis of 1-Phenyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the purity of your target compound.
Introduction
The synthesis of 1-Phenyl-1H-imidazol-2-amine is a crucial step in the development of various pharmaceutical agents. A common and efficient method for its preparation involves the acid-catalyzed condensation of a phenylaminoacetaldehyde equivalent, such as phenylaminoacetaldehyde dimethyl acetal, with cyanamide. While this reaction is generally reliable, the formation of side products can complicate the purification process and reduce the overall yield. This guide provides a detailed analysis of the primary synthesis pathway and the mechanisms leading to the formation of common impurities, along with troubleshooting strategies to minimize their occurrence.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of 1-Phenyl-1H-imidazol-2-amine?
The most common laboratory-scale synthesis involves the reaction of phenylaminoacetaldehyde dimethyl acetal with cyanamide in the presence of an acid catalyst, typically a mineral acid like hydrochloric acid. The reaction proceeds through the in-situ formation of phenylaminoacetaldehyde, which then undergoes cyclization with cyanamide.
Q2: I've observed an unexpected, less polar spot on my TLC plate. What could it be?
An unexpected, less polar spot could be indicative of a fused bicyclic side product, such as a 2,6-diphenyl-1H-imidazo[1,2-a]imidazole derivative. This type of impurity can arise from the reaction of the desired 1-Phenyl-1H-imidazol-2-amine product with a molecule of unreacted phenylaminoacetaldehyde.
Q3: My reaction mixture is turning dark brown, and I'm getting a complex mixture of products. What is happening?
A dark coloration and the formation of a complex mixture often point towards the self-condensation of phenylaminoacetaldehyde .[1] This is a common side reaction for α-amino aldehydes, especially under acidic conditions, leading to the formation of polymeric materials.
Q4: After purification, I'm still seeing a minor impurity with a similar polarity to my product. What could this be?
This could potentially be an oxidative dimer of your 2-aminoimidazole product. 2-Aminoimidazoles can undergo oxidative dimerization, especially in the presence of air or other oxidizing agents, to form a dimeric species.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section provides a detailed breakdown of the common side products, their mechanisms of formation, and strategies for their control.
Side Product 1: Fused Imidazo[1,2-a]imidazole Derivative
-
Identification: This side product is typically less polar than the desired 2-aminoimidazole and can be identified by LC-MS analysis, which would show a higher molecular weight corresponding to the addition of a phenylaminoacetaldehyde moiety to the product.
-
Mechanism of Formation: This impurity is formed when the nucleophilic 2-amino group of the synthesized 1-Phenyl-1H-imidazol-2-amine attacks the carbonyl group of an unreacted phenylaminoacetaldehyde molecule. This is followed by an intramolecular cyclization and dehydration to yield the fused aromatic system.
DOT Script for Imidazo[1,2-a]imidazole Formation
Caption: Formation of the fused imidazo[1,2-a]imidazole side product.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of cyanamide to ensure the complete consumption of phenylaminoacetaldehyde.
-
Slow Addition: Add the phenylaminoacetaldehyde dimethyl acetal slowly to the reaction mixture containing cyanamide and acid to maintain a low concentration of the free aldehyde.
-
Temperature Control: Running the reaction at a lower temperature can help to disfavor the side reaction.
-
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1 - 1.2 equivalents of cyanamide | Drives the main reaction to completion, minimizing unreacted aldehyde. |
| Addition Rate | Slow, dropwise addition of acetal | Maintains a low steady-state concentration of the aldehyde. |
| Temperature | 0 - 25 °C | Reduces the rate of the bimolecular side reaction. |
Side Product 2: Products of Aldehyde Self-Condensation
-
Identification: The formation of a dark, insoluble polymeric material is a strong indicator of aldehyde self-condensation. This is often accompanied by a complex pattern of spots on a TLC plate.
-
Mechanism of Formation: α-Amino aldehydes are known to be unstable and can undergo self-condensation reactions, similar to an aldol condensation, to form complex mixtures and polymeric materials.[1][2][3] This process is often acid-catalyzed.
DOT Script for Aldehyde Self-Condensation
Caption: Self-condensation of phenylaminoacetaldehyde leading to polymeric byproducts.
-
Mitigation Strategies:
-
In-situ Generation: The use of the more stable phenylaminoacetaldehyde dimethyl acetal, which generates the aldehyde in situ, is a key strategy to minimize self-condensation.
-
Efficient Mixing: Ensure vigorous stirring to promote the reaction of the aldehyde with cyanamide as soon as it is formed.
-
pH Control: While acidic conditions are necessary for the main reaction, using the minimum effective concentration of acid can help to reduce the rate of acid-catalyzed self-condensation.
-
Side Product 3: Oxidative Dimer
-
Identification: This impurity will have a molecular weight that is double that of the product minus two mass units, which can be confirmed by LC-MS. It may have a similar polarity to the desired product, making chromatographic separation challenging.
-
Mechanism of Formation: 2-Aminoimidazoles can be susceptible to oxidation, leading to the formation of a dimeric species through a radical coupling mechanism. This can be promoted by the presence of oxygen (air) or other oxidizing agents in the reaction mixture.
-
Mitigation Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of this side product.
-
Degassed Solvents: Using solvents that have been degassed prior to use can also help to minimize the presence of dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of a radical scavenger or antioxidant may be beneficial, although this should be carefully evaluated for compatibility with the desired reaction.
-
Experimental Protocols
General Procedure for the Synthesis of 1-Phenyl-1H-imidazol-2-amine
-
To a stirred solution of cyanamide (1.1 eq.) in a suitable solvent (e.g., aqueous ethanol) at 0-5 °C, add a catalytic amount of concentrated hydrochloric acid.
-
Slowly add a solution of phenylaminoacetaldehyde dimethyl acetal (1.0 eq.) in the same solvent to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Method for Product and Impurity Profiling
A reversed-phase HPLC method is recommended for the analysis of the reaction mixture and the final product.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the desired product from the less polar imidazo[1,2-a]imidazole side product and any more polar impurities.
Conclusion
The successful synthesis of 1-Phenyl-1H-imidazol-2-amine hinges on a thorough understanding of the reaction mechanism and the potential side reactions. By carefully controlling the reaction parameters, particularly stoichiometry, temperature, and the rate of addition of the aldehyde precursor, the formation of the major side products can be significantly minimized. This guide provides a framework for troubleshooting and optimizing this important synthetic transformation.
References
-
Lawson, A. The reaction of cyanamide with α-amino-acetals and α-amino-aldehydes. J. Chem. Soc.1956 , 307-310. [Link]
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011).
-
Capriati, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]
-
Xu, Y. Z., Yakushijin, K., & Horne, D. A. (1997). Oxidative Dimerization of 2-Aminoimidazoles by Molecular Bromine. Synthesis of Parazoanthoxanthin A. The Journal of Organic Chemistry, 62(2), 456-464. [Link]
- Guan, J., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
-
Garner, P., & Park, J. M. (1987). The synthesis and utility of N-protected α-amino aldehydes. The Journal of Organic Chemistry, 52(11), 2361-2364. [Link]
-
LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
-
LibreTexts. (2024). 23: Carbonyl Condensation Reactions. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Crystallization of 1-Phenyl-1H-imidazol-2-amine
Welcome to the technical support resource for the crystallization of 1-Phenyl-1H-imidazol-2-amine. This guide is designed for researchers, chemists, and pharmaceutical development professionals who may encounter challenges during the purification of this valuable compound. As a molecule incorporating a polar imidazole ring, a basic amine, and a nonpolar phenyl group, its crystallization behavior can be complex.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1-Phenyl-1H-imidazol-2-amine that influence its crystallization?
A1: Understanding the molecular structure is paramount. 1-Phenyl-1H-imidazol-2-amine possesses several features that dictate its solubility and crystal lattice formation:
-
Polarity and Hydrogen Bonding: The imidazole ring is highly polar and contains two nitrogen atoms, one of which (N-3) is a strong hydrogen bond acceptor.[3] The exocyclic amino group (-NH2) is a strong hydrogen bond donor. This combination allows for the formation of robust intermolecular hydrogen-bonding networks, which can lead to high lattice energy and potentially low solubility in nonpolar solvents.[4][5]
-
Basicity: The imidazole ring is basic, with a pKa of its conjugate acid around 7.0.[3][6] The 2-amino group further enhances the basic character. This property is crucial as it allows for the formation of crystalline salts with acids, a technique that can be leveraged to overcome solubility or crystallization issues.[7]
-
Aromaticity and π-stacking: The presence of both a phenyl and an imidazole ring allows for potential π-π stacking interactions in the solid state. These interactions contribute to the stability of the crystal lattice.
-
Amphoteric Nature: The imidazole moiety is amphoteric, meaning it can act as both an acid and a base.[3] This dual character can influence its solubility in different pH environments.
Q2: What is the guiding principle for selecting a suitable crystallization solvent?
A2: The ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[8] A general rule of thumb is "like dissolves like."[9] For 1-Phenyl-1H-imidazol-2-amine, this suggests that polar solvents capable of hydrogen bonding are a good starting point. However, the phenyl group adds nonpolar character, making a solvent system with balanced polarity potentially optimal. A systematic screening approach is always recommended.
Q3: What are the primary techniques for inducing crystallization?
A3: The three most common and effective methods are:
-
Cooling Crystallization: A near-saturated solution at a high temperature is slowly cooled to induce supersaturation and subsequent crystal growth. This is the most widely used technique.
-
Anti-Solvent Addition: The compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) in which it is insoluble is slowly added. This reduces the overall solubility of the compound, leading to crystallization.[10]
-
Slow Evaporation: The compound is dissolved in a solvent at a concentration below its saturation point, and the solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form. This is useful for generating high-quality single crystals for analysis.
Q4: How can I definitively confirm the purity and structure of my crystalline material?
A4: A combination of analytical techniques should be used for validation:
-
Melting Point: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity. A broad melting range often suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
X-Ray Diffraction (XRD): Powder XRD can confirm the crystalline nature and polymorphic form, while single-crystal XRD provides the definitive molecular structure and packing arrangement.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My compound, 1-Phenyl-1H-imidazol-2-amine, will not dissolve in common laboratory solvents, even with heating. What should I do?
A1: Cause & Rationale
This is a common issue for compounds like this, which exhibit strong intermolecular forces, particularly hydrogen bonding from the amine and imidazole groups.[4][11] The high lattice energy of the solid must be overcome by strong solvent-solute interactions, which may not be sufficiently provided by solvents like ethyl acetate or toluene.
Solution: Employ Highly Polar Solvents or Induce Salt Formation
-
Systematic Solvent Screening: First, ensure you have screened a range of highly polar, hydrogen-bonding solvents.
-
Recommended Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
-
Acidification to Form a Soluble Salt: Since the molecule is basic, converting it to a salt can dramatically increase its solubility in polar protic solvents like water or ethanol.[7][12] This is a highly effective strategy for stubborn amines.
-
Dissolution: Suspend the crude 1-Phenyl-1H-imidazol-2-amine in a minimal amount of a suitable polar solvent (e.g., methanol or ethanol).
-
Acidification: While stirring, add a solution of an acid dropwise. Common choices include:
-
Hydrochloric acid (e.g., 1M HCl in diethyl ether or a concentrated aqueous solution).
-
Acetic acid (can be used as a co-solvent).[7]
-
Continue adding the acid until the solid completely dissolves, indicating the formation of the corresponding ammonium salt. Avoid adding a large excess.
-
-
Crystallization:
-
Option A (Cooling): If the salt is less soluble in the cold solvent, slowly cool the solution to induce crystallization.
-
Option B (Anti-Solvent): If the salt is highly soluble, slowly add an anti-solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until persistent cloudiness is observed. Heat gently to redissolve, then cool slowly.
-
-
Isolation: Collect the salt crystals by filtration, wash with a small amount of the cold anti-solvent, and dry.
-
(Optional) Free-Basing: If the free amine is required, the purified salt can be redissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the pure 1-Phenyl-1H-imidazol-2-amine.
Q2: The compound dissolves in a hot solvent, but upon cooling, it separates as an oil instead of a solid. How can I prevent this "oiling out"?
A2: Cause & Rationale
Oiling out occurs when a supersaturated solution is cooled below the solubility curve but remains above the melting point of the solute.[8] Instead of nucleating to form a crystal lattice, the compound separates as a liquid phase. This is common with compounds that have relatively low melting points or when the solution is too concentrated.
Solutions: Modify Crystallization Conditions to Favor Nucleation over Liquefaction
-
Increase Solvent Volume: The most straightforward approach is to repeat the crystallization with a larger volume of the same solvent. This lowers the concentration and the temperature at which saturation is reached, potentially dropping it below the compound's melting point.
-
Reduce Cooling Rate: Allow the flask to cool to room temperature as slowly as possible (e.g., by placing it in a warm water bath or a dewar flask). Then, transfer it to a refrigerator rather than directly to a freezer. A slower approach gives the molecules more time to arrange into an ordered crystal lattice.
-
Lower the Crystallization Temperature: Use a solvent mixture that allows for crystallization to occur at a much lower temperature. For instance, dissolve the compound in a small amount of a good solvent like methanol and then add a miscible anti-solvent like dichloromethane. Cool this mixture to -20 °C or even -78 °C.
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Q3: A clear, saturated solution has been cooled for hours, but no crystals have formed. What is the next step?
A3: Cause & Rationale
The solution is supersaturated, but the energy barrier for nucleation (the initial formation of a stable crystal seed) has not been overcome. The system is kinetically trapped in the solution phase.
Solutions: Actively Promote Nucleation
-
Introduce a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This provides a template for further crystal growth, bypassing the nucleation energy barrier.
-
Concentrate the Solution: If the solution is not sufficiently supersaturated, remove some of the solvent under reduced pressure and then attempt to cool it again.
-
Try the Slow Evaporation Method: Transfer the solution to a loosely covered beaker or flask (e.g., with perforated parafilm) and leave it undisturbed in a fume hood. As the solvent evaporates, the concentration will slowly increase, which can lead to the formation of high-quality crystals.
-
Use an Anti-Solvent Vapor Diffusion Setup: Place your solution (in a good solvent) in a small open vial. Place this vial inside a larger, sealed jar containing a layer of a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually reducing solubility and promoting slow crystal growth.
Q4: The product crashed out of solution as a very fine, non-crystalline powder. How can I obtain better quality crystals?
A4: Cause & Rationale
Rapid precipitation, or "crashing out," occurs when the solution becomes highly supersaturated too quickly. This leads to massive, simultaneous nucleation, preventing the slow, ordered growth required for well-defined crystals. This is often the result of cooling too fast or adding an anti-solvent too quickly.
Solutions: Slow Down the Rate of Supersaturation
-
Reduce the Cooling Rate: As detailed in Q2, use a much slower cooling profile.
-
Use a Hot Filtration Step: Ensure that any insoluble impurities are removed by filtering the hot, saturated solution before allowing it to cool. Impurities can sometimes act as uncontrolled nucleation sites, causing rapid precipitation.
-
Refine the Anti-Solvent Technique:
-
Add the anti-solvent much more slowly, drop by drop, with vigorous stirring.
-
Stop adding the anti-solvent at the first sign of persistent turbidity.
-
Gently heat the mixture until it becomes clear again, then allow it to cool slowly and undisturbed.
-
Data Presentation
Table 1: Physicochemical Properties of Phenyl-Imidazol-Amine Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Notes |
| 5-Phenyl-1H-imidazol-2-amine | C₉H₉N₃ | 245 | High melting point suggests strong lattice energy.[13] |
| 1-Methyl-4-phenyl-1H-imidazol-2-amine | C₁₀H₁₁N₃ | 234-236 | Similar high melting point.[14] |
| Imidazole (Parent Core) | C₃H₄N₂ | 89-91 | Highly polar and water-soluble.[6] |
Table 2: Recommended Solvents for Crystallization Screening
| Solvent | Boiling Point (°C)[8] | Polarity | Key Characteristics |
| Water | 100 | Very High | Good for highly polar compounds or salts. |
| Ethanol | 78 | High | Excellent general-purpose polar protic solvent.[9] |
| Methanol | 65 | High | More polar than ethanol; good dissolving power. |
| Isopropanol | 82 | High | Less volatile than ethanol/methanol. |
| Acetonitrile | 82 | High | Polar aprotic solvent. |
| Ethyl Acetate | 77 | Medium | Good as an anti-solvent with alcohols. |
| Acetone | 56 | Medium | Useful in mixed solvent systems (e.g., with hexanes).[9] |
| Dioxane | 101 | Medium | Has been used successfully for related structures.[15] |
| Toluene | 111 | Low | May dissolve the compound when hot due to the phenyl group. |
| Hexanes | 69 | Very Low | Primarily useful as an anti-solvent. |
Experimental Workflows & Diagrams
Workflow 1: Initial Crystallization Strategy
This decision tree guides the initial choice of crystallization method based on preliminary solubility tests.
Caption: Flowchart for troubleshooting common crystallization failures.
References
-
Gao, Y., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. SAGE Publications. Available at: [Link]
-
Domasevitch, K.V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Merritt, M. V., & Tanski, J. M. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. IUCrData. Available at: [Link]
-
Hussain, Z., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. IUCrData. Available at: [Link]
-
University of Rochester (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Available at: [Link]
-
University of California, Los Angeles (n.d.). Common Solvents for Crystallization. UCLA Chemistry. Available at: [Link]
-
University of Rochester (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
-
da Silva, F. P. L., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 1-Phenylimidazole. PubChem. Available at: [Link]
-
Reddit (2024). r/Chempros - Amine workup. Reddit. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis, Characterization, and Crystal Structures of Imides Condensed with p-Phenylamino(Phenyl) Amine and Fluorescence Property. MDPI. Available at: [Link]
-
Sharma, G., et al. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research. Available at: [Link]
-
Wikipedia (n.d.). Histamine. Wikipedia. Available at: [Link]
-
El-Kashef, H., et al. (2003). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine. PubMed Central. Available at: [Link]
-
Boral, S., et al. (2022). Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes. ACS Publications. Available at: [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE. Available at: [Link]
-
Sexton, A., & Eide-Haugmo, I. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available at: [Link]
-
Dash, S. S., et al. (2012). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association. Available at: [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. Available at: [Link]
-
Haslinger, S., et al. (2015). Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. ResearchGate. Available at: [Link]
-
Wikipedia (n.d.). Imidazole. Wikipedia. Available at: [Link]
-
Tzani, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
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- 4. Synthesis, Characterization, and Crystal Structures of Imides Condensed with p-Phenylamino(Phenyl) Amine and Fluorescence Property [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
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- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 5-PHENYL-1H-IMIDAZOL-2-AMINE CAS#: 6775-40-2 [m.chemicalbook.com]
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- 15. Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing Impurities in 1-Phenyl-1H-imidazol-2-amine Synthesis
Welcome to the technical support center for the synthesis of 1-Phenyl-1H-imidazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving high purity in their synthetic processes. We will move beyond simple procedural outlines to explore the causality behind impurity formation and provide robust, field-proven strategies for their mitigation. Our focus is on building a self-validating experimental design that ensures reproducibility and high-quality outcomes.
Section 1: The Synthetic Landscape: Core Reaction and Inherent Challenges
The most prevalent and practical route to 1-Phenyl-1H-imidazol-2-amine involves the condensation of an α-haloketone, typically 2-bromoacetophenone, with a guanidine-based reagent. While seemingly straightforward, this reaction is sensitive to several parameters that can lead to a range of impurities, compromising yield and final product purity.
The primary transformation follows the Hantzsch imidazole synthesis pathway, where the guanidine acts as the N-C-N component that cyclizes with the α-haloketone. The use of protected guanidines, such as acetylguanidine, is often preferred over guanidine hydrochloride to avoid harsh deprotonation conditions and reduce the formation of by-products.[1]
Caption: General synthesis pathway for 1-Phenyl-1H-imidazol-2-amine.
Section 2: Troubleshooting Guide: From Reaction to Pure Compound
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Q1: My reaction is exothermic, turns dark, and the final yield is poor. What's happening and how can I fix it?
A1: Root Cause Analysis & Mitigation
An uncontrolled exotherm is a primary driver of impurity formation in this synthesis. Adding the reagents together quickly can cause localized heating, leading to side reactions and degradation of both starting materials and the desired product.[2]
-
Causality: The initial nucleophilic attack of guanidine on the α-haloketone is an exothermic process.[1] Excessive heat can promote polymerization of the ketone, self-condensation reactions, and the formation of complex, often colored, by-products.
-
Expert Recommendation: Implement strict temperature and addition controls.
-
Maintain Temperature: Use an ice bath or a chiller to keep the reaction temperature between 20-30°C.[1]
-
Controlled Addition: Dissolve the 2-bromoacetophenone in a suitable solvent (e.g., DMF) and add it dropwise to the stirred solution of acetylguanidine. This dissipates heat as it is generated.[1]
-
In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials. The reaction should be held at the controlled temperature until the limiting reagent is consumed.[1]
-
Table 1: Temperature Control and Impact on Purity
| Temperature Range | Observed Outcome | Recommended Action |
| > 50°C | Rapid color change (dark brown/black), low yield, multiple impurity spots on TLC. | Stop reaction, re-design with controlled addition. |
| 20-30°C | Controlled reaction, cleaner product profile, higher yield.[1] | Optimal Range. Maintain with external cooling. |
| < 15°C | Very slow reaction rate, may not proceed to completion in a reasonable time. | Allow to slowly warm to the 20-30°C range. |
Q2: I've isolated my product, but NMR/LC-MS analysis shows a persistent impurity with a higher molecular weight. What is it?
A2: Identifying and Preventing Dimerization
A common and often challenging impurity is a fused bicyclic structure, such as 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, which can form under certain conditions.[2] This occurs when a molecule of the 2-aminoimidazole product (or an intermediate) reacts with another molecule of the α-haloketone starting material.
Caption: Formation of a common high-molecular-weight by-product.
-
Causality: The exocyclic amine of the 2-aminoimidazole product is nucleophilic and can attack the carbonyl carbon of a second molecule of 2-bromoacetophenone, leading to a subsequent cyclization and the formation of the fused dimer. This is more likely if the α-haloketone is present in excess or if the reaction is allowed to run for too long after the primary cyclization is complete.
-
Expert Recommendation:
-
Stoichiometric Control: Use a slight excess of the guanidine reagent (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the 2-bromoacetophenone.
-
Monitor Closely: Stop the reaction promptly after TLC/HPLC analysis confirms the disappearance of the 2-bromoacetophenone.[1]
-
Purification Strategy: This by-product often has different polarity and solubility compared to the desired product. It can typically be removed via column chromatography on silica gel or by careful recrystallization.[3]
-
Q3: My final product purity is stuck at 95-97% after initial filtration. How can I achieve >99% purity?
A3: Advanced Purification Protocols
Achieving high purity often requires a dedicated purification step beyond simple precipitation and filtration. Crystallization is a powerful technique for removing closely related impurities.
-
Causality: Minor impurities, such as unhydrolyzed acetylated product or small amounts of starting materials, can co-precipitate with the product. Their chemical similarity makes simple washing ineffective.
-
Expert Recommendation: A two-solvent crystallization system is highly effective.[4]
-
Solvent Selection: Choose a solvent in which the product is soluble when hot but poorly soluble when cold (e.g., Diethyl Ether, Ethyl Acetate). Select a "non-solvent" in which the product is poorly soluble even when hot (e.g., Petroleum Ether, Hexanes).[4]
-
Protocol: Recrystallization of 1-Phenyl-1H-imidazol-2-amine
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent (e.g., Diethyl Ether).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add the non-solvent (e.g., Petroleum Ether) to the hot solution until it just begins to turn cloudy (the saturation point).
-
Cooling: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold non-solvent, and dry under vacuum.
-
-
Validation: Confirm the purity of the recrystallized material using HPLC, GC-MS, and NMR.[5][6][7]
-
Section 3: Frequently Asked Questions (FAQs)
-
What are the best analytical techniques for impurity profiling?
-
HPLC with UV detection is the gold standard for quantifying known and unknown impurities. A reverse-phase C18 or Phenyl column is a good starting point.[6]
-
GC-MS is excellent for identifying volatile impurities and confirming the molecular weight of by-products.[5]
-
LC-MS provides molecular weight information for non-volatile impurities and is crucial for structural elucidation.[6]
-
NMR (¹H and ¹³C) is essential for the structural confirmation of the final product and for characterizing isolated impurities.[2]
-
-
Can I use a "greener" solvent than DMF?
-
Yes, research has shown that Deep Eutectic Solvents (DES), such as a mixture of choline chloride and urea, can be effective, environmentally friendly media for this type of reaction. Products can sometimes be isolated by simply adding water and filtering, and the DES can be recycled.[4]
-
-
How important is the purity of the starting materials?
-
Critically important. Impurities in your 2-bromoacetophenone or guanidine source will carry through the reaction and may introduce new, difficult-to-remove by-products. Always use reagents of known purity and consider purifying them if necessary.
-
Section 4: Recommended Experimental Protocol
This protocol incorporates best practices to minimize impurity formation from the outset.
Caption: Recommended workflow for high-purity synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add acetylguanidine (1.2 equiv) and dimethylformamide (DMF, 5 volumes). Begin stirring and cool the mixture to 20°C using an external water bath.
-
Reagent Addition: Dissolve 2-bromoacetophenone (1.0 equiv) in DMF (2 volumes) and charge it to the addition funnel. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 30°C.[1]
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 20-30°C. Monitor the reaction's progress every hour using TLC or HPLC until the 2-bromoacetophenone is no longer detected.[1]
-
Hydrolysis: Once the cyclization is complete, cool the mixture to 0-5°C and slowly add aqueous hydrochloric acid to hydrolyze the acetyl protecting group. Stir until the hydrolysis is complete (monitor by TLC/HPLC).
-
Work-up: Adjust the pH of the reaction mixture to basic (pH 9-10) with an appropriate base (e.g., NaOH solution). Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Perform a recrystallization as described in Q3 of the Troubleshooting Guide to obtain the final product with high purity.[4]
Section 5: References
-
Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate.[Link]
-
Tirri, Z., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.[Link]
-
Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research.[Link]
-
Özdemir, A., et al. (2020). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health (NIH).[Link]
-
Various Authors. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals.[Link]
-
Various Authors. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research.[Link]
-
Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.[Link]
-
Zuba, D., & Sekuła, K. (2013). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. PubMed.[Link]
-
Merritt, J. M., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. IUCrData.[Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.[Link]
-
Panda, S. S., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.[Link]
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- 4. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine [mdpi.com]
- 5. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotech-spain.com [biotech-spain.com]
- 7. rroij.com [rroij.com]
Validation & Comparative
A Comparative Analysis of 1-Phenyl-1H-imidazol-2-amine Analogs' Potency: A Guide for Researchers
The 1-phenyl-1H-imidazol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent modulators of various biological targets. This guide provides a comparative analysis of the potency of several analogs, delving into the key structure-activity relationships (SAR) that govern their efficacy. We will explore their activity as kinase inhibitors, Hedgehog signaling pathway antagonists, and other therapeutically relevant agents, supported by experimental data and detailed protocols.
Unveiling the Therapeutic Potential: A Tale of Diverse Targets
The inherent versatility of the 1-phenyl-1H-imidazol-2-amine core allows for its derivatization to achieve selective and potent interactions with a range of biological targets. This has led to the development of analogs with promising activity in oncology, immunology, and anti-infective research. Our analysis will focus on key therapeutic areas where these analogs have shown significant promise.
Comparative Potency of 1-Phenyl-1H-imidazol-2-amine Analogs
The potency of 1-phenyl-1H-imidazol-2-amine analogs is profoundly influenced by the nature and position of substituents on both the phenyl and imidazole rings. The following table summarizes the in vitro potency of representative analogs against their respective targets, providing a quantitative basis for our comparative analysis.
| Analog/Derivative | Target(s) | Potency (IC50) | Key Structural Features | Reference |
| 2-amino phenylthiazole urea derivative | VEGFR-2, EGFR, c-Met | 0.027 µM, 0.94 µM, 0.072 µM | Urea linkage to a 2-amino phenylthiazole scaffold. | [1] |
| Compound 10e (3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative) | JAK2, JAK3, Aurora A, Aurora B | 0.166 µM, 0.057 µM, 0.939 µM, 0.583 µM | Pyrazole moiety at the 2-position of the imidazole ring. | [2] |
| Phenyl imidazole analog 25 | Hedgehog (Hh) Pathway (Gli-luciferase assay) | 0.01 µM | Ring-opened benzimidazole with a meta-fluoro benzyloxy group. | [3] |
| 1-methyl-1H-benzo[d]imidazol-2-amine derivative 6a | PqsR (Pseudomonas aeruginosa) | ~15-fold more active than parent compound | Methyl group on the imidazole nitrogen of a benzimidazole analog. | [4] |
| 1-hydroxy-2-phenyl-4-(pyridin-4-yl)-1H-imidazole derivative 4f | Xanthine Oxidase | 0.64 µM | 1-hydroxy and 4-pyridyl substitutions on the imidazole ring. | [5] |
Expert Insights into Structure-Activity Relationships (SAR):
The data presented above highlights several key SAR trends:
-
Kinase Inhibition: The introduction of a urea moiety linked to a phenylthiazole scaffold appears to be a highly effective strategy for achieving potent multi-kinase inhibition, particularly against receptor tyrosine kinases like VEGFR-2.[1] The addition of a pyrazole ring at the 2-position of the imidazole core also confers potent inhibitory activity against the JAK/STAT and Aurora kinase families.[2]
-
Hedgehog Pathway Inhibition: A ring-opening strategy, converting a benzimidazole to a more flexible phenyl imidazole, coupled with a meta-fluoro benzyloxy substituent, dramatically enhances inhibitory potency against the Hedgehog signaling pathway.[3] This suggests that increased conformational flexibility can lead to improved binding affinity.
-
Antimicrobial Activity: For PqsR inhibition in P. aeruginosa, a simple methylation on the imidazole nitrogen of the benzimidazole core resulted in a significant enhancement of activity, indicating the importance of this position for target engagement.[4]
-
Enzyme Inhibition: In the case of xanthine oxidase inhibitors, the presence of a 1-hydroxy group and a pyridine ring at the 4-position of the imidazole are crucial for potent inhibition. The nitrogen atom in the para position of the pyridine ring plays a key role in the inhibitory activity.[5]
Experimental Protocols: A Foundation for Reproducible Science
The following are detailed, step-by-step methodologies for key experiments cited in this guide. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol is a robust method for determining the IC50 values of kinase inhibitors.[6]
Causality Behind Experimental Choices: The use of [γ-32P]-ATP allows for the highly sensitive detection of phosphate incorporation into the substrate, providing a direct measure of kinase activity. The choice of substrate (e.g., a generic substrate like α-casein or a specific peptide) will depend on the kinase being assayed.[6]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl2, 100 µM EDTA, the kinase of interest (e.g., 7-70 nM), and the substrate (e.g., 10 µM α-casein).[6]
-
Inhibitor Addition: Add varying concentrations of the 1-phenyl-1H-imidazol-2-amine analog to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiation of Reaction: Start the reaction by adding [γ-32P]-ATP to a final concentration approximately equal to the Km of the kinase for ATP (e.g., 0.5 to 100 µM).[6]
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Termination: Stop the reaction by adding 3 µL of 5× SDS loading buffer and boiling at 95°C for 5 minutes.[6]
-
Separation and Detection: Separate the proteins by SDS-PAGE. Visualize the radioactively labeled substrate by autoradiography.[6]
-
Quantification: Excise the phosphorylated substrate bands from the dried gel and measure the incorporated phosphate via Cherenkov counting.[6]
-
Data Analysis: Calculate the percentage of inhibition for each analog concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Causality Behind Experimental Choices: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[8]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the 1-phenyl-1H-imidazol-2-amine analogs. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[4][8]
-
Absorbance Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity
This cell-based assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a luciferase reporter gene under the control of Gli-responsive elements.[9][10]
Causality Behind Experimental Choices: The transcription factor Gli is the final effector of the Hedgehog pathway. In this assay, a reporter construct is used where the firefly luciferase gene is downstream of multiple copies of the Gli binding site. Activation of the pathway leads to Gli-mediated transcription of luciferase, and the resulting luminescence is a quantitative measure of pathway activity.[10]
Protocol:
-
Cell Seeding and Transfection: Seed NIH3T3 cells in a 24-well plate.[10] If not using a stable cell line, transiently transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: Treat the cells with the 1-phenyl-1H-imidazol-2-amine analogs at various concentrations. Include a positive control agonist (e.g., Sonic Hedgehog, Shh) and a vehicle control.
-
Incubation: Incubate the cells for 24-30 hours at 37°C in a 5% CO2 incubator.[9]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction or inhibition of Hedgehog pathway activity relative to the appropriate controls.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the signaling pathways targeted by these analogs is crucial for rational drug design and interpreting experimental results. The following diagrams, rendered using Graphviz, illustrate key pathways and experimental workflows.
Caption: Simplified VEGFR2 signaling pathway.[2][12]
Caption: Overview of the JAK-STAT signaling cascade.[13][14]
Caption: General experimental workflow for analog evaluation.
Conclusion
The 1-phenyl-1H-imidazol-2-amine scaffold represents a highly fruitful starting point for the development of potent and selective inhibitors of a diverse range of therapeutic targets. The comparative analysis presented in this guide underscores the critical role of systematic structural modifications in optimizing potency. The detailed experimental protocols and pathway diagrams provide a solid foundation for researchers to further explore the potential of this versatile chemical class. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent analogs to translate their in vitro efficacy into in vivo therapeutic success.
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- Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed.
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The Evolving Landscape of 1-Phenyl-1H-imidazol-2-amine Analogs: A Comparative Guide to Structure-Activity Relationships
The 1-Phenyl-1H-imidazol-2-amine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of a diverse array of bioactive molecules.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative overview of their performance against various biological targets. We will delve into the nuanced effects of structural modifications on their activity as α2-adrenergic receptor agonists, anticancer agents, and inhibitors of other key enzymes, supported by experimental data and detailed protocols.
The Core Scaffold: A Foundation for Diverse Biological Activity
The 1-Phenyl-1H-imidazol-2-amine core, characterized by a phenyl ring attached to the nitrogen at position 1 of a 2-aminoimidazole ring, provides a unique combination of steric and electronic features. This arrangement allows for multifaceted interactions with biological macromolecules. The phenyl ring can engage in π-π stacking and hydrophobic interactions, while the 2-aminoimidazole moiety can participate in hydrogen bonding and electrostatic interactions, often acting as a crucial pharmacophore.[2][3] Modifications at various positions on both the phenyl and imidazole rings have profound effects on the resulting compound's potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activities
α2-Adrenergic Receptor Agonism: Modulating Sympathetic Outflow
A significant class of 1-Phenyl-1H-imidazol-2-amine analogs exhibits potent agonistic activity at α2-adrenergic receptors. These receptors are key regulators of sympathetic outflow, and their activation leads to effects such as sedation, analgesia, and hypotension.[4][5]
Structure-Activity Relationship Insights:
The SAR for α2-adrenergic agonism in this class of compounds is well-defined. Key determinants of activity include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, particularly halogens (Cl, Br), at the ortho and meta positions generally enhance agonist activity. This is exemplified by clonidine, a potent antihypertensive agent, which features two chlorine atoms at the 2 and 6 positions of the phenyl ring.
-
The Imidazoline Ring: While the core topic is imidazole, it's crucial to compare them to the closely related and well-studied 2-(anilinomethyl)imidazolines. For these, the integrity of the imidazoline ring is essential for activity. N-alkylation or substitution on the ring carbons can significantly alter potency and efficacy.[6]
-
The Bridge between the Rings: The nature of the linker between the phenyl and imidazole moieties influences the overall conformation and, consequently, the receptor binding.
Comparative Data for α2-Adrenergic Agonists:
| Compound | Phenyl Ring Substitution | α2-Adrenergic Receptor Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| Clonidine | 2,6-dichloro | ~1-10 | ~5-20 | [7] |
| Guanfacine | 2,6-dichloro | ~10-50 | ~20-100 | [7] |
| Rilmenidine | - | Varies | Varies | [7] |
Experimental Protocol: Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of test compounds to α2-adrenergic receptors.
-
Membrane Preparation:
-
Homogenize tissue known to express α2-adrenergic receptors (e.g., rabbit renal proximal tubule) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a fresh buffer and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand specific for α2-receptors (e.g., ³H-rauwolscine), and varying concentrations of the test compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow for binding equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Logical Workflow for α2-Agonist Evaluation
Caption: Mechanism of action for kinase-inhibiting 1-Phenyl-1H-imidazol-2-amine analogs.
Other Biological Targets
The structural versatility of this scaffold has led to the exploration of its analogs against a range of other biological targets.
-
Xanthine Oxidase Inhibition: 1-hydroxy-2-phenyl-1H-imidazole derivatives have been identified as potent xanthine oxidase inhibitors. The presence of a pyridine moiety at the 4-position of the imidazole ring and an iso-pentyloxy group at the 4'-position of the phenyl ring were found to be crucial for high inhibitory potency. [8]
-
Cannabinoid Receptor 2 (CB2) Agonism: A series of 2,4-diphenyl-1H-imidazole analogs have demonstrated potent and selective agonist activity at the human CB2 receptor, suggesting their potential for treating chronic pain. [9]
Synthesis Strategies
A common and practical route to synthesize 1-substituted-4-phenyl-1H-imidazol-2-amines involves a multi-step sequence. [1] General Synthetic Scheme:
Caption: A generalized synthetic pathway to 1-Phenyl-1H-imidazol-2-amine analogs.
A typical synthesis involves the condensation of an α-haloketone with guanidine to form the 2-aminoimidazole core. Subsequent N-arylation with a suitable phenyl-containing reagent yields the final product. [1]Alternative methods may involve the reaction of α-aminocarbonyl compounds with cyanamide or isothioureas. [1]
Future Directions and Conclusion
The 1-Phenyl-1H-imidazol-2-amine scaffold continues to be a fertile ground for drug discovery. The structure-activity relationships discussed in this guide highlight the key structural modifications that can be tuned to achieve desired biological activities. Future research will likely focus on:
-
Improving Selectivity: Fine-tuning substituents to enhance selectivity for specific receptor subtypes or kinase isoforms to minimize off-target effects.
-
Optimizing Pharmacokinetics: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Exploring New Biological Targets: Screening existing libraries of these analogs against a wider range of biological targets could uncover novel therapeutic applications.
References
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- Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. PubMed.
- Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC.
- Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
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- Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applic
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 1-Phenyl-1H-imidazol-2-amine Activity
For researchers and scientists navigating the complex landscape of drug discovery, establishing a strong correlation between in vitro potency and in vivo efficacy is a critical milestone. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of 1-Phenyl-1H-imidazol-2-amine, a versatile scaffold with potential therapeutic applications. By examining its performance in various experimental settings, we aim to provide a clear framework for understanding and predicting its biological behavior, a cornerstone of robust drug development.
The Imperative of In Vitro-In Vivo Correlation (IVIVC)
In the realm of pharmacology, in vitro assays provide a controlled environment to probe the interaction of a compound with its molecular target. While essential for initial screening and mechanism of action studies, these simplified systems do not fully recapitulate the complex physiological milieu of a living organism. Conversely, in vivo studies offer a holistic view of a compound's efficacy and safety but are often resource-intensive and mechanistically opaque. The "holy grail" for drug developers is, therefore, to establish a predictive relationship between these two domains—an In Vitro-In Vivo Correlation (IVIVC). A robust IVIVC allows for the rational design of more effective therapeutics, streamlines development, and can even, in some cases, reduce the reliance on extensive animal testing.
This guide will explore the IVIVC of 1-Phenyl-1H-imidazol-2-amine through three of its potential therapeutic lenses: as an anti-inflammatory agent, a monoamine oxidase (MAO) inhibitor with antidepressant potential, and a dopamine D1 receptor antagonist.
Anti-Inflammatory Activity: From Enzyme Inhibition to Edema Reduction
The imidazole moiety is a well-established pharmacophore in the design of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.
In Vitro Assessment: COX Enzyme Inhibition
The initial step in evaluating the anti-inflammatory potential of 1-Phenyl-1H-imidazol-2-amine is to determine its inhibitory activity against the two key COX isoforms, COX-1 and COX-2. A selective inhibition of COX-2 is often desirable to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) is the in vitro COX-1/COX-2 inhibition assay.
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The test compound (1-Phenyl-1H-imidazol-2-amine) at various concentrations is pre-incubated with the enzyme in a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.
-
Detection: The product of the reaction, prostaglandin E2 (PGE2), is quantified using an enzyme immunoassay (EIA).
-
IC50 Calculation: The concentration of the test compound that inhibits 50% of the enzyme activity is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Evaluation: Carrageenan-Induced Paw Edema
A widely accepted and straightforward model to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[2] This model mimics the acute inflammatory response characterized by swelling, or edema.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compound (1-Phenyl-1H-imidazol-2-amine) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Correlating In Vitro and In Vivo Anti-Inflammatory Data
While direct experimental data for 1-Phenyl-1H-imidazol-2-amine is not publicly available, we can extrapolate from structurally similar compounds. For instance, certain tri-aryl imidazolone derivatives have demonstrated potent and selective COX-2 inhibition in vitro, which has translated to significant anti-inflammatory effects in the carrageenan-induced paw edema model.[3]
| Compound Class | In Vitro COX-2 IC50 (µM) | In Vivo Anti-Inflammatory Activity (% Inhibition of Edema) | Reference |
| Tri-aryl Imidazolone Derivative | 0.74 | Good gastrointestinal tolerance and anti-inflammatory effect | [3] |
| Diarylpyrazole Sulfonamide | 0.52 | 64.28% inhibition | [4] |
Logical Relationship: From COX Inhibition to Reduced Edema
Caption: In vitro COX-2 inhibition by 1-Phenyl-1H-imidazol-2-amine is expected to lead to reduced prostaglandin synthesis and subsequent anti-inflammatory effects in vivo.
Monoamine Oxidase Inhibition: A Pathway to Antidepressant Activity
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine.[5] Inhibition of MAO-A, in particular, can increase the levels of these neurotransmitters in the brain and is a validated strategy for the treatment of depression.[6]
In Vitro Assessment: MAO-A Inhibition Assay
The inhibitory potential of 1-Phenyl-1H-imidazol-2-amine against MAO-A can be quantified by determining its IC50 value using a fluorometric or chemiluminescent assay.
Experimental Protocol: In Vitro MAO-A Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A is used as the enzyme source.
-
Compound Incubation: The test compound is incubated with the MAO-A enzyme in a reaction buffer.
-
Substrate Addition: A suitable substrate (e.g., p-tyramine) and a probe that reacts with the hydrogen peroxide byproduct are added to initiate the reaction.
-
Signal Detection: The resulting fluorescent or luminescent signal, which is proportional to the MAO-A activity, is measured using a plate reader.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition versus the concentration of the test compound.
In Vivo Evaluation: Forced Swim Test
The forced swim test (FST) is a widely used behavioral model to screen for potential antidepressant activity in rodents.[7] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Experimental Protocol: Forced Swim Test in Mice
-
Animal Preparation: Male Swiss mice are used for the experiment.
-
Drug Administration: The test compound (1-Phenyl-1H-imidazol-2-amine) is administered at different doses, typically 30-60 minutes before the test. A vehicle control group and a positive control group (e.g., fluoxetine) are included.
-
Test Procedure: Each mouse is placed individually in a glass cylinder filled with water (23-25°C). The total duration of the test is 6 minutes.
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the test.
-
Data Analysis: The mean immobility time for each group is calculated and compared to the control group. A significant reduction in immobility time is indicative of antidepressant-like activity.
Correlating In Vitro MAO-A Inhibition with In Vivo Antidepressant-Like Effects
A strong positive correlation would be expected if the in vivo antidepressant-like effect of 1-Phenyl-1H-imidazol-2-amine is indeed mediated by MAO-A inhibition. While specific data for this compound is lacking, studies on other heterocyclic compounds have demonstrated this link.
| Compound Class | In Vitro MAO-A IC50 (µM) | In Vivo Forced Swim Test | Reference |
| Flavonoid Derivative | 7.57 | Did not reduce immobility (poor bioavailability suspected) | [8] |
| Pyrazoline Analog | Good docking score for MAO-A | Significant reduction in immobility time | [4] |
Experimental Workflow: From MAO Inhibition to Antidepressant Behavior
Caption: The in vitro MAO-A inhibitory potency of a compound is a key predictor of its potential antidepressant-like activity in the in vivo forced swim test.
Dopamine D1 Receptor Antagonism: Modulating Locomotor Activity
The dopaminergic system plays a crucial role in motor control, motivation, and reward. Dopamine D1 receptors are a key component of this system, and their antagonists are of interest for the treatment of various neuropsychiatric disorders.
In Vitro Assessment: D1 Receptor Binding Affinity
The affinity of 1-Phenyl-1H-imidazol-2-amine for the dopamine D1 receptor can be determined through radioligand binding assays, which measure the ability of the compound to displace a known radiolabeled ligand from the receptor. The result is expressed as the inhibitory constant (Ki).[9]
Experimental Protocol: Dopamine D1 Receptor Binding Assay
-
Receptor Source: Membranes from cells stably expressing the human dopamine D1 receptor are used.
-
Radioligand: A specific D1 receptor radioligand (e.g., [3H]SCH 23390) is used.
-
Competition Binding: The cell membranes are incubated with the radioligand in the presence of increasing concentrations of the test compound (1-Phenyl-1H-imidazol-2-amine).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.
-
Ki Calculation: The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
In Vivo Evaluation: Locomotor Activity
Dopamine D1 receptor agonists are known to increase locomotor activity in rodents. Therefore, a D1 antagonist is expected to reduce this agonist-induced hyperactivity.[10]
Experimental Protocol: D1 Agonist-Induced Locomotor Activity in Mice
-
Animal Habituation: Mice are habituated to the locomotor activity chambers.
-
Antagonist Pre-treatment: The test compound (1-Phenyl-1H-imidazol-2-amine) is administered to the animals.
-
Agonist Challenge: After a pre-determined time, a D1 receptor agonist (e.g., SKF 38393) is administered to induce hyperlocomotion.
-
Activity Monitoring: The locomotor activity of the mice is recorded using automated activity monitors that detect beam breaks.
-
Data Analysis: The total locomotor activity counts are compared between the groups treated with the test compound and the control groups. A significant reduction in agonist-induced hyperactivity indicates D1 antagonist activity.
Correlating D1 Receptor Affinity with In Vivo Antagonism
A high in vitro binding affinity (low Ki value) for the D1 receptor should correlate with a potent in vivo antagonist effect, i.e., a significant reduction in D1 agonist-induced locomotor activity at low doses.
| Compound Class | In Vitro D1 Receptor Ki (nM) | In Vivo Locomotor Activity | Reference |
| Phenylbenzazepine Analog | High affinity | Potent D1/D5 antagonists | [11] |
| Benzazepine Analog | 1.4 | Antagonizes D1 agonist-induced activity | [10][12] |
Signaling Pathway: D1 Receptor Antagonism and Behavioral Output
Caption: 1-Phenyl-1H-imidazol-2-amine, as a D1 antagonist, is hypothesized to block the activation of the D1 receptor by an agonist, thereby preventing the downstream signaling cascade that leads to increased locomotor activity.
Conclusion: A Multifaceted Scaffold with Translational Potential
This guide has elucidated the critical relationship between the in vitro and in vivo activities of compounds based on the 1-Phenyl-1H-imidazol-2-amine scaffold. By dissecting its potential roles as an anti-inflammatory agent, a monoamine oxidase inhibitor, and a dopamine D1 receptor antagonist, we have provided a framework for understanding how to establish a meaningful IVIVC. The experimental protocols detailed herein represent a validated system for assessing these activities. While direct and comprehensive comparative data for 1-Phenyl-1H-imidazol-2-amine itself remains to be fully published, the evidence from structurally related analogs strongly suggests its potential as a versatile therapeutic agent. For researchers in drug development, the principles and methodologies outlined in this guide are essential for rationally advancing promising compounds from the bench to the clinic.
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A Head-to-Head Preclinical Benchmarking Guide: 1-Phenyl-1H-imidazol-2-amine versus Standard-of-Care Therapies for Inflammatory Disease
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the preclinical benchmarking of 1-Phenyl-1H-imidazol-2-amine, a novel small molecule with putative anti-inflammatory properties. This document outlines a rigorous, multi-tiered approach to compare its efficacy and mechanism of action against established standard-of-care drugs for chronic inflammatory conditions, specifically focusing on rheumatoid arthritis as a representative pathology. The proposed experimental plan is designed to deliver a robust dataset for informed decision-making in early-stage drug development.
The imidazole scaffold is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory effects.[1][2] Derivatives have been shown to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, p38 MAP kinase, and the polarization of macrophages.[2][3] This guide will therefore position 1-Phenyl-1H-imidazol-2-amine in a head-to-head comparison with two cornerstone therapies for rheumatoid arthritis: Methotrexate , a disease-modifying antirheumatic drug (DMARD)[4][5], and Celecoxib , a selective COX-2 inhibitor.[5][6]
The overarching objective of this benchmarking study is to elucidate the therapeutic potential of 1-Phenyl-1H-imidazol-2-amine by systematically evaluating its anti-inflammatory efficacy, mechanism of action, and preliminary safety profile in vitro and in vivo.
Mechanistic Overview of Comparators
A thorough understanding of the mechanisms of the standard-of-care drugs is crucial for designing a meaningful comparative study.
-
Methotrexate: The precise anti-inflammatory mechanism of methotrexate in rheumatoid arthritis is not fully elucidated but is thought to involve multiple pathways.[7] It is known to inhibit dihydrofolate reductase, an enzyme crucial for purine and pyrimidine synthesis, thereby impeding the proliferation of immune cells.[8] Additionally, methotrexate is believed to increase the extracellular concentration of adenosine, which has potent anti-inflammatory effects.[9] Its action is broadly characterized as immunosuppressive and anti-inflammatory.[7]
-
Celecoxib: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6][10] COX-2 is an inducible enzyme that plays a key role in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[11][12] By selectively targeting COX-2, celecoxib reduces inflammation with a lower incidence of the gastrointestinal side effects associated with non-selective COX inhibitors.[11]
The following diagram illustrates the established signaling pathways for these standard-of-care drugs.
Caption: Signaling pathways of Methotrexate and Celecoxib.
Proposed In Vitro Benchmarking Assays
The initial phase of the comparison will involve a series of in vitro assays to determine the cellular and molecular mechanisms of 1-Phenyl-1H-imidazol-2-amine and to directly compare its potency with the standard-of-care drugs.[13][14]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is fundamental to determine if 1-Phenyl-1H-imidazol-2-amine acts as a COX inhibitor and to assess its selectivity.
Protocol:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione and hematin.
-
Test Compounds: Prepare serial dilutions of 1-Phenyl-1H-imidazol-2-amine, Celecoxib (positive control for COX-2 inhibition), and a non-selective NSAID like Ibuprofen (positive control for both COX-1 and COX-2 inhibition).
-
Reaction Initiation: Add the enzymes to wells of a 96-well plate containing the test compounds or vehicle control.
-
Substrate Addition: Add arachidonic acid to initiate the reaction.
-
Quantification: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 values for each compound against both COX-1 and COX-2.
Table 1: Hypothetical COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 1-Phenyl-1H-imidazol-2-amine | >100 | 0.5 | >200 |
| Celecoxib | 50 | 0.2 | 250 |
| Ibuprofen | 5 | 10 | 0.5 |
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay will assess the broader anti-inflammatory potential of the test compound by measuring its effect on the production of key pro-inflammatory cytokines.
Protocol:
-
Cell Culture: Culture murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs).[15]
-
Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 1-Phenyl-1H-imidazol-2-amine, Methotrexate, Celecoxib, or vehicle for 1 hour.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) to all wells (except the negative control) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits.
-
Data Analysis: Determine the IC50 for the inhibition of each cytokine.
Table 2: Hypothetical Cytokine Inhibition Data
| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) | IL-1β IC50 (µM) |
| 1-Phenyl-1H-imidazol-2-amine | 1.2 | 2.5 | 1.8 |
| Methotrexate | 0.8 | 1.5 | 1.1 |
| Celecoxib | 10.5 | 15.2 | 12.8 |
Proposed In Vivo Benchmarking Models
Following promising in vitro results, the evaluation will proceed to in vivo models of inflammation to assess the efficacy of 1-Phenyl-1H-imidazol-2-amine in a more complex biological system.[13][14]
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[16]
Protocol:
-
Animal Acclimation: Acclimate male Wistar rats for at least one week.
-
Grouping: Randomly assign rats to treatment groups: Vehicle control, 1-Phenyl-1H-imidazol-2-amine (multiple doses), Celecoxib (positive control), and Methotrexate (positive control).
-
Drug Administration: Administer the test compounds orally one hour before the carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model of rheumatoid arthritis that shares many pathological features with the human disease.
Protocol:
-
Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail of DBA/1 mice.
-
Booster Injection: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant 21 days after the primary immunization.
-
Treatment: Begin oral administration of 1-Phenyl-1H-imidazol-2-amine, Methotrexate, Celecoxib, or vehicle at the onset of clinical signs of arthritis.
-
Clinical Scoring: Score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 4=severe swelling and redness).
-
Histopathology: At the end of the study, collect the joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines and anti-collagen antibodies.
Table 3: Hypothetical In Vivo Efficacy Data
| Treatment Group | Paw Edema Inhibition (%) at 3h (Carrageenan Model) | Mean Arthritis Score at Day 35 (CIA Model) |
| Vehicle | 0 | 12.5 |
| 1-Phenyl-1H-imidazol-2-amine (30 mg/kg) | 55 | 5.2 |
| Methotrexate (1 mg/kg) | 40 | 4.8 |
| Celecoxib (10 mg/kg) | 65 | 7.9 |
Experimental Workflow and Decision-Making
The proposed benchmarking study will follow a logical, stage-gated progression.
Caption: Staged experimental workflow for benchmarking.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmark 1-Phenyl-1H-imidazol-2-amine against current standard-of-care anti-inflammatory drugs. The data generated from these studies will provide a clear, comparative assessment of its potential as a novel therapeutic agent. Positive outcomes from this preclinical evaluation would warrant further investigation into its pharmacokinetic and toxicological profiles, ultimately paving the way for potential clinical development. The self-validating nature of these established protocols, with the inclusion of appropriate positive and negative controls, ensures the trustworthiness and reproducibility of the findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
